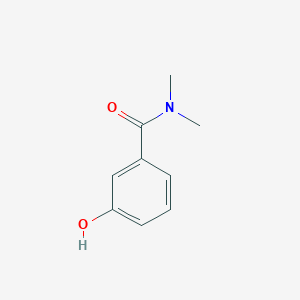

3-hydroxy-N,N-dimethylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)9(12)7-4-3-5-8(11)6-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULKODADVOEVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348445 | |

| Record name | 3-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15789-03-4 | |

| Record name | 3-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-hydroxy-N,N-dimethylbenzamide (CAS: 15789-03-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-hydroxy-N,N-dimethylbenzamide is a substituted benzamide, a chemical scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. While specific, in-depth research on this particular molecule is limited, its structural features and its use as a precursor in the synthesis of targeted inhibitors suggest considerable potential for further investigation. This technical guide consolidates the available physicochemical data, safety information, and synthetic methodologies for this compound. Furthermore, it explores potential biological activities and mechanisms of action by examining its role in the synthesis of known bioactive molecules and drawing parallels with structurally related benzamide derivatives. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its handling, formulation, and analysis.

| Property | Value | Reference |

| CAS Number | 15789-03-4 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | CN(C)C(=O)C1=CC(=CC=C1)O | [2] |

| InChI Key | TULKODADVOEVTR-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 133 °C | [1] |

| Boiling Point | 344.0 ± 25.0 °C at 760 mmHg | [1] |

| Purity | Typically ≥95% | [1][3] |

| Predicted XlogP | 1.4 | [4] |

Safety and Handling

Appropriate safety precautions are essential when handling this compound in a laboratory setting. The compound is classified with the GHS07 pictogram, indicating it can be harmful.[1]

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Synthesis Protocol

While multiple synthetic routes are possible, a common and effective method for the synthesis of this compound is via the amidation of 3-hydroxybenzoic acid. This can be achieved through a two-step process involving the activation of the carboxylic acid followed by reaction with dimethylamine.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol is based on standard procedures for benzamide synthesis.[5]

Step 1: Formation of 3-hydroxybenzoyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

-

Reagent Addition: Carefully add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the suspension at room temperature. Caution: This reaction releases HCl and SO₂ gas and must be performed in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-hydroxybenzoyl chloride is often used in the next step without further purification.

Step 2: Amidation to form this compound

-

Reaction Setup: Dissolve the crude 3-hydroxybenzoyl chloride from Step 1 in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.

-

Amine Addition: Add a solution of dimethylamine (2.0-2.5 eq, available as a solution in THF or water) dropwise to the cooled acyl chloride solution with vigorous stirring. An excess of a non-nucleophilic base like triethylamine (1.5 eq) can be added to scavenge the HCl byproduct.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Quenching and Extraction: Quench the reaction by adding water. If DCM is the solvent, separate the organic layer. If THF was used, add an extraction solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Potential Biological Activities and Applications

While direct biological studies on this compound are sparse, its use as a chemical intermediate and the known activities of the broader benzamide class provide strong indications of its potential therapeutic applications.

Precursor for Kinase Inhibitors

Patents have documented the use of this compound as a key building block in the synthesis of potent and selective kinase inhibitors.

-

TBK1/IKKε Inhibition: It has been used as a reactant in the preparation of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) inhibitors.[6] These kinases are crucial components of the innate immune response and have been identified as therapeutic targets in oncology and inflammatory diseases.[7][8]

-

AKR1C3 Inhibition: The compound is also a precursor for inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3).[9] AKR1C3 is implicated in the synthesis of potent androgens within prostate tumors and the production of prostaglandins, making it a key target in castration-resistant prostate cancer.[10][11]

Potential Antifungal Activity

A Japanese patent has listed this compound as a component in an antifungal patch, suggesting potential utility in treating fungal infections.[3] The benzamide scaffold is a known feature in a number of antifungal agents.[12][13] These compounds often work by targeting essential fungal cellular processes.[2] Further screening would be required to validate this activity and determine the mechanism of action.

Analgesic and Anti-inflammatory Potential

Some commercial suppliers have noted potential analgesic effects for this compound, although peer-reviewed studies confirming this activity are currently lacking.[14] Structurally related benzamide compounds have been investigated for anti-inflammatory properties.[15] This represents a plausible but un-validated area for future research.

Proposed Experimental Workflow for Biological Screening

For researchers wishing to investigate the biological activities of this compound, a general screening workflow is proposed. The specific assays would be tailored to the hypothesized target (e.g., kinase, reductase, fungal cell line).

General Protocol: In Vitro Enzyme Inhibition Assay

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine a dose-response curve.

-

Assay Setup: In a microplate, combine the recombinant target enzyme (e.g., AKR1C3, TBK1), its specific substrate, and any necessary cofactors in an appropriate assay buffer.

-

Compound Addition: Add the diluted test compound to the wells. Include positive controls (known inhibitors) and negative controls (vehicle only).

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, absorbance, luminescence) with a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a suitable model.

Conclusion and Future Directions

This compound (CAS: 15789-03-4) is a readily synthesizable compound with a well-defined physicochemical profile. While direct biological data is limited, its documented use as a precursor for inhibitors of key therapeutic targets in oncology and immunology, namely AKR1C3 and TBK1/IKKε, strongly suggests its value as a scaffold for drug discovery. Its potential antifungal and analgesic properties, though less substantiated, warrant further investigation. This technical guide provides the necessary foundational information for researchers to undertake a systematic evaluation of this compound's biological activities and to explore its potential in developing novel therapeutic agents. Future work should focus on performing broad biological screening to identify primary targets, followed by detailed mechanistic studies and structure-activity relationship optimization.

References

- 1. mdpi.com [mdpi.com]

- 2. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]

- 3. cenmed.com [cenmed.com]

- 4. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. US20160376283A1 - Tbk/ikk inhibitor compounds and uses thereof - Google Patents [patents.google.com]

- 7. The kinases IKBKE and TBK1 regulate MYC-dependent survival pathways through YB-1 in AML and are targets for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An inhibitor of the protein kinases TBK1 and IKK-ɛ improves obesity-related metabolic dysfunctions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN112004799A - AKR1C3 inhibitor and medical application thereof - Google Patents [patents.google.com]

- 10. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buy (1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride [smolecule.com]

- 15. Buy N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide [smolecule.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-hydroxy-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-hydroxy-N,N-dimethylbenzamide. A thorough understanding of these properties is fundamental for drug discovery and development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and therapeutic efficacy. This document compiles available data, outlines standard experimental protocols for the determination of key parameters, and provides a framework for further investigation.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data exists, other values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Melting Point | 133 °C | [3] |

| Boiling Point (Predicted) | 344.0 ± 25.0 °C at 760 mmHg | [3] |

| XlogP (Predicted) | 1.4 | [1] |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Note: The predicted boiling point and XlogP values should be confirmed experimentally for accurate characterization.

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.[4]

Boiling Point Determination

Due to the high predicted boiling point, distillation under reduced pressure is recommended to prevent decomposition.

Methodology:

-

A small quantity of the compound is placed in a distillation flask suitable for vacuum distillation.

-

The apparatus is connected to a vacuum pump, and the pressure is lowered to a stable, known value (e.g., 15 mmHg).

-

The sample is heated gradually.

-

The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.

-

This value can be extrapolated to the boiling point at atmospheric pressure using a nomograph.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the phenolic hydroxyl group is the primary acidic proton.

Methodology (Potentiometric Titration):

-

A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration of the phenolic hydroxyl group.

logP Determination (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and absorption.

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared in a biphasic system of n-octanol and water. The n-octanol and water are pre-saturated with each other.

-

The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Aqueous Solubility Determination

Determining the solubility of a compound in water is essential for its formulation and bioavailability.

Methodology (Equilibrium Shake-Flask Method):

-

An excess amount of solid this compound is added to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

The solubility is typically expressed in units of mg/mL or mol/L.[4]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a compound like this compound.

Caption: Workflow for Physicochemical Characterization.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield any specific data on the biological activities or associated signaling pathways for this compound. While other benzamide derivatives have been investigated for a range of therapeutic applications, including as anti-cancer agents, this specific compound remains uncharacterized in this regard.[5] Further research is required to elucidate any potential biological effects and mechanisms of action.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound and provided standard protocols for its experimental determination. The lack of data in several key areas, particularly aqueous solubility, pKa, and biological activity, highlights the need for further empirical investigation. The methodologies and workflow presented here offer a roadmap for researchers to comprehensively characterize this compound, which is a critical step in evaluating its potential for drug development.

References

An In-depth Technical Guide to 3-hydroxy-N,N-dimethylbenzamide: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 3-hydroxy-N,N-dimethylbenzamide, a molecule of interest to researchers, scientists, and professionals in drug development. The document details its molecular structure, physicochemical properties, a proposed synthetic route with detailed experimental protocols, and potential biological significance based on structurally related compounds.

Molecular Structure and Properties

This compound is a substituted aromatic amide. The core structure consists of a benzene ring substituted with a hydroxyl (-OH) group at the meta position (carbon 3) and an N,N-dimethylcarboxamide group (-C(=O)N(CH₃)₂) at position 1.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| CAS Number | 15789-03-4 | [1][2] |

| Canonical SMILES | CN(C)C(=O)C1=CC(=CC=C1)O | [3] |

| InChI Key | TULKODADVOEVTR-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 1.4 | [3] |

| Appearance | Predicted: White to off-white solid | |

| Predicted Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. | [4] |

Proposed Synthesis of this compound

The primary challenge in this synthesis is the presence of the phenolic hydroxyl group, which is nucleophilic and can interfere with the amidation reaction. Therefore, a protection-deprotection strategy is advisable. A plausible multi-step synthesis is outlined below.

Caption: Proposed Synthesis Workflow for this compound.

Step 1: Protection of the Hydroxyl Group (e.g., Benzylation)

-

Reaction Setup: Dissolve 3-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetone or DMF. Add a base, for instance, potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution and stir for 15-20 minutes at room temperature.

-

Addition of Protecting Group: Add benzyl bromide (1.1 equivalents) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the benzyl-protected 3-hydroxybenzoic acid. This product can be further purified by column chromatography if necessary.

Step 2: Formation of the Acyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend the protected benzoic acid derivative (1 equivalent) in thionyl chloride (SOCl₂, 2-3 equivalents). A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.

-

Reaction: Gently reflux the mixture for 2-3 hours. The reaction is complete when the solid has dissolved and gas evolution (SO₂ and HCl) has ceased.

-

Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride is often used in the next step without further purification.

Step 3: Amidation

-

Reaction Setup: Dissolve the crude acyl chloride in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

-

Amine Addition: Add a solution of dimethylamine (2.5 equivalents, either as a solution in THF or bubbled as a gas) dropwise to the cooled acyl chloride solution with vigorous stirring. An excess of the amine is used to neutralize the HCl byproduct.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected this compound.

Step 4: Deprotection (e.g., Hydrogenolysis for Benzyl Group)

-

Reaction Setup: Dissolve the protected amide in a solvent such as methanol or ethanol. Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).

-

Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until TLC indicates the complete consumption of the starting material.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR (in CDCl₃ or DMSO-d₆) | - Aromatic protons (4H) in the range of δ 6.8-7.4 ppm.- N-methyl protons (6H) as one or two singlets around δ 2.9-3.1 ppm (may show splitting due to restricted rotation around the C-N bond).- A broad singlet for the phenolic -OH proton (1H), with its chemical shift being concentration-dependent. |

| ¹³C NMR (in CDCl₃ or DMSO-d₆) | - Carbonyl carbon (~170 ppm).- Aromatic carbons (6 signals).- N-methyl carbons (~35-40 ppm). |

| Mass Spectrometry (ESI+) | - [M+H]⁺ at m/z = 166.0868- [M+Na]⁺ at m/z = 188.0687 |

| Infrared (IR) Spectroscopy | - Broad O-H stretch (~3300 cm⁻¹).- C=O (amide) stretch (~1630 cm⁻¹).- Aromatic C-H and C=C stretches. |

Potential Biological Activity and Applications

While there is limited direct research on the biological activities of this compound, the activities of structurally similar compounds can provide insights into its potential applications.

-

Histone Deacetylase (HDAC) Inhibition: N-hydroxybenzamides are a well-known class of HDAC inhibitors.[6] Although the target compound is not an N-hydroxy derivative, the benzamide scaffold is a common feature in many HDAC inhibitors. Therefore, it could serve as a scaffold or intermediate for developing novel HDAC inhibitors for cancer therapy.

-

Enzyme Inhibition: The related compound, N,3-dihydroxybenzamide, is known to be an inhibitor of glutathione reductase.[4] This enzyme is crucial for maintaining cellular redox balance. The structural similarity suggests that this compound could be investigated for similar inhibitory activities against glutathione reductase or other enzymes.

-

Antimicrobial Activity: Benzamide derivatives have been explored for their antimicrobial properties. For instance, certain N-phenylbenzamide derivatives show activity against enteroviruses. It is plausible that this compound could be a starting point for developing new antimicrobial agents.

Caption: Potential Research Applications of this compound.

This guide provides a foundational understanding of this compound for researchers. While experimental data for this specific compound is sparse, the provided protocols and analyses, derived from closely related molecules, offer a robust starting point for its synthesis, characterization, and exploration in drug discovery and development.

References

Navigating the Solubility Landscape of 3-hydroxy-N,N-dimethylbenzamide: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3-hydroxy-N,N-dimethylbenzamide in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed examination of the compound's expected solubility based on its structural attributes and the known properties of related molecules. In the absence of extensive publicly available quantitative data, this guide furnishes a robust experimental protocol for determining solubility, ensuring that researchers can generate reliable data tailored to their specific needs.

Understanding the Solubility Profile of this compound

The structure of this compound features a polar aromatic ring, a hydroxyl group capable of hydrogen bonding, and a tertiary amide group. The presence of these polar functional groups suggests a favorable interaction with polar organic solvents. Benzamide, the parent compound, is known to be soluble in polar organic solvents like ethanol, methanol, and acetone.[1] The "like dissolves like" principle suggests that this compound would exhibit similar or enhanced solubility in such solvents due to the additional polar hydroxyl group. The solubility of benzamide in various organic solvents generally follows the order: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[2][3] It is reasonable to hypothesize that this compound would follow a similar trend.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | The hydroxyl and amide groups can form hydrogen bonds with methanol. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, capable of hydrogen bonding. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can interact with the polar groups of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent known to dissolve a wide range of organic compounds. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Less polar than other listed solvents, may result in lower solubility. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | The overall polarity of the molecule may limit its solubility in nonpolar solvents. |

| Hexane | Nonpolar | Insoluble | The significant difference in polarity makes dissolution unlikely. |

It is imperative for researchers to experimentally determine the precise solubility of this compound in their solvent system of interest to ensure the accuracy and reproducibility of their work.

Experimental Protocol for Determining Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5] This method involves creating a saturated solution of the compound and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain at the bottom of the vial throughout the experiment.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials at a constant speed for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to determine the time to reach equilibrium in preliminary experiments by sampling at different time points until the concentration of the solute remains constant.[6]

-

-

Phase Separation:

-

Quantification:

-

Carefully take a known volume of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Data Analysis and Reporting:

-

Calculate the solubility from the concentration of the diluted sample, taking the dilution factor into account.

-

Report the solubility in units such as mg/mL or mol/L.

-

The temperature at which the solubility was determined must be clearly stated.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure strongly suggests good solubility in polar organic solvents. This technical guide provides a solid foundation for researchers by offering a qualitative solubility prediction and, more importantly, a detailed and robust experimental protocol for the precise determination of its solubility. By following the outlined shake-flask method, scientists and drug development professionals can generate the critical data needed to advance their research and development efforts.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. scielo.br [scielo.br]

- 7. dissolutiontech.com [dissolutiontech.com]

3-hydroxy-N,N-dimethylbenzamide stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 3-hydroxy-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound with potential applications in various research and development sectors. Understanding its stability profile is critical for ensuring its quality, efficacy, and safety in experimental and developmental pipelines. This technical guide provides a comprehensive overview of the known stability characteristics, recommended storage conditions, and general methodologies for assessing the stability of this compound. While specific quantitative stability data for this compound is not extensively available in published literature, this guide extrapolates from data on related benzamide compounds and established principles of pharmaceutical stability testing to provide a robust framework for its handling and evaluation.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. Based on available safety data sheets and supplier recommendations, the following conditions are advised:

-

Temperature: The recommended storage temperature is 4°C. Storing at refrigerated temperatures helps to minimize the rate of potential degradation reactions.

-

Atmosphere: The compound should be stored in a dry and cool, well-ventilated area.[1][2]

-

Container: Keep the container tightly closed to prevent exposure to atmospheric moisture and oxygen.[1][2]

-

Incompatibilities: Avoid storage with strong oxidizing agents, as these can promote degradation.[1]

-

Handling: Standard laboratory precautions should be observed. This includes avoiding contact with skin and eyes, preventing inhalation of dust or vapors, and ensuring thorough washing after handling.[1][2]

Chemical Stability and Potential Degradation Pathways

While specific stability studies on this compound are not widely published, an understanding of its chemical structure allows for the prediction of likely degradation pathways. The primary points of lability in the molecule are the amide bond and the aromatic ring with its hydroxyl substituent.

General Stability: The compound is generally considered to be stable under normal storage conditions.[2] However, thermal decomposition can occur at elevated temperatures, leading to the release of irritating gases and vapors.[1]

Potential Degradation Pathways:

-

Hydrolysis: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-hydroxybenzoic acid and dimethylamine. Studies on related benzamides indicate that this is a common degradation route.[3][4] The rate of hydrolysis is dependent on pH and temperature.

-

Oxidation: The phenolic hydroxyl group and the benzylic positions on the dimethylamino group could be susceptible to oxidation. Forced degradation studies on similar pharmaceutical compounds often employ hydrogen peroxide to simulate oxidative stress.[5][6]

-

Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV or visible light may induce degradation. Photostability testing is a standard component of forced degradation studies as outlined by ICH guidelines.[6]

A logical representation of the potential degradation pathways is illustrated in the diagram below.

Caption: Potential degradation pathways of this compound.

Quantitative Stability Data

As of this writing, specific quantitative data from forced degradation or long-term stability studies on this compound are not available in the public domain. To obtain such data, experimental studies as outlined in the following section would need to be performed. For context, a typical stability study would generate data that could be presented as follows:

Table 1: Example of Hydrolytic Stability Data Presentation

| Condition | Time (hours) | Initial Purity (%) | Purity (%) | Degradation (%) |

| 0.1 N HCl at 60°C | 0 | 99.8 | 99.8 | 0.0 |

| 2 | 99.8 | 95.2 | 4.6 | |

| 4 | 99.8 | 90.5 | 9.3 | |

| 8 | 99.8 | 82.1 | 17.7 | |

| 0.1 N NaOH at 60°C | 0 | 99.8 | 99.8 | 0.0 |

| 2 | 99.8 | 92.3 | 7.5 | |

| 4 | 99.8 | 85.1 | 14.7 | |

| 8 | 99.8 | 72.4 | 27.4 |

Table 2: Example of Oxidative Stability Data Presentation

| Condition | Time (hours) | Initial Purity (%) | Purity (%) | Degradation (%) |

| 3% H₂O₂ at RT | 0 | 99.8 | 99.8 | 0.0 |

| 24 | 99.8 | 98.1 | 1.7 | |

| 48 | 99.8 | 96.5 | 3.3 | |

| 72 | 99.8 | 94.2 | 5.6 |

Note: The data in these tables are illustrative and not based on experimental results for this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[2][5] The following are generalized protocols that can be adapted for this compound. The goal is to achieve 5-20% degradation of the drug substance.[6]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid. The mixture can be refluxed at 60°C for a specified period (e.g., 30 minutes to 8 hours).[1] Samples should be withdrawn at various time points, neutralized with an equivalent amount of 0.1 N sodium hydroxide, and diluted with the mobile phase for analysis.

3. Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide. The mixture can be refluxed at 60°C for a specified period.[1] Samples should be withdrawn, neutralized with 0.1 N hydrochloric acid, and diluted for analysis.

4. Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).[5] The reaction is typically carried out at room temperature for up to seven days.[6] Samples are taken at intervals for analysis.

5. Thermal Degradation: The solid compound is exposed to dry heat in an oven (e.g., at 70°C). Samples are withdrawn at different time points, dissolved in a suitable solvent, and analyzed.

6. Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

7. Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, is required to separate the parent compound from its degradation products. The method must be validated for specificity, linearity, accuracy, precision, and robustness.

The workflow for a typical forced degradation study is depicted below.

References

An In-depth Technical Guide on the Biological Activity of 3-hydroxy-N,N-dimethylbenzamide

Disclaimer: Direct experimental data on the biological activity of 3-hydroxy-N,N-dimethylbenzamide is limited in publicly available literature. This document provides a comprehensive overview of its known chemical properties and posits a strong hypothesis for its biological activity based on the well-established pharmacology of structurally related benzamide derivatives.

Introduction

This compound is a small molecule whose biological activities are not yet extensively characterized. However, its chemical structure, featuring a benzamide scaffold, places it within a class of compounds known for significant pharmacological effects. Notably, the benzamide functional group is a key feature in many histone deacetylase (HDAC) inhibitors, a class of drugs with proven efficacy in oncology.[1][2] This guide will summarize the known physicochemical properties of this compound and, based on extensive literature on related compounds, explore its potential mechanism of action as an HDAC inhibitor. This document aims to provide a foundational resource for researchers interested in investigating the therapeutic potential of this and similar molecules.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. These properties are essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [3][4] |

| Molecular Weight | 165.19 g/mol | [3] |

| CAS Number | 15789-03-4 | [3] |

| SMILES | CN(C)C(=O)C1=CC(=CC=C1)O | |

| Predicted XlogP | 1.4 | [4] |

Hypothesized Biological Activity: Histone Deacetylase (HDAC) Inhibition

The benzamide moiety is a well-recognized zinc-binding group, a critical feature for the inhibitory activity of many drugs targeting zinc-dependent enzymes, including HDACs.[5][6][7] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[8][9] The inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and the reactivation of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[10][11][12]

Given that this compound possesses the core benzamide scaffold, it is hypothesized to function as an HDAC inhibitor. The hydroxyl group on the phenyl ring could further influence its binding affinity and selectivity for different HDAC isoforms.

General Signaling Pathway of HDAC Inhibition

The following diagram illustrates the general mechanism of action for HDAC inhibitors. By blocking HDACs, these compounds prevent the deacetylation of histones, leading to a cascade of events that can induce cell cycle arrest and apoptosis.

Caption: Hypothesized HDAC inhibition pathway for this compound.

Experimental Protocols

To investigate the hypothesized biological activity of this compound as an HDAC inhibitor, the following experimental protocols are proposed. These are standard assays used to characterize HDAC inhibitors.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)

-

HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., Trypsin in assay buffer)

-

Stop solution (e.g., Trichostatin A, a potent HDAC inhibitor)

-

This compound dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in HDAC Assay Buffer.

-

In a 96-well plate, add the assay buffer, diluted compound, and recombinant HDAC enzyme. Include a positive control (e.g., Trichostatin A) and a negative control (DMSO vehicle).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a microplate reader.

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value.[13][14][15]

Cellular Histone Acetylation Assay (Western Blot)

This assay measures the ability of a compound to induce histone hyperacetylation within a cellular context.

Materials:

-

Cancer cell line (e.g., MCF-7, HCT116)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against acetylated histone H3.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

-

Quantify the band intensities to determine the relative increase in histone acetylation.[16][17][18]

Experimental and Screening Workflow

The following diagram outlines a typical workflow for the screening and characterization of a potential HDAC inhibitor like this compound.

Caption: A typical workflow for the discovery and development of HDAC inhibitors.

Conclusion

While direct biological data for this compound is currently lacking, its chemical structure strongly suggests a potential role as a histone deacetylase inhibitor. The benzamide scaffold is a known zinc-binding pharmacophore present in several clinically evaluated HDAC inhibitors. The protocols and workflows outlined in this guide provide a clear path for the systematic investigation of this hypothesis. Further research into this compound and its analogs could lead to the development of novel therapeutics, particularly in the field of oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 10. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity | MDPI [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. epigentek.com [epigentek.com]

- 18. resources.mblintl.com [resources.mblintl.com]

Technical Guide: Evaluating 3-hydroxy-N,N-dimethylbenzamide as a Potential Glutathione Reductase Inhibitor

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is no direct scientific evidence to suggest that 3-hydroxy-N,N-dimethylbenzamide is an inhibitor of glutathione reductase. This guide, therefore, serves as a comprehensive framework for the systematic evaluation of this, or any novel compound, for its potential inhibitory activity against glutathione reductase.

Introduction to Glutathione Reductase

Glutathione reductase (GR) is a crucial flavoenzyme that plays a vital role in cellular defense against oxidative stress. It catalyzes the reduction of glutathione disulfide (GSSG) to the sulfhydryl form, glutathione (GSH), using NADPH as a reducing agent.[1] This process is essential for maintaining a high intracellular GSH/GSSG ratio, which is critical for protecting cells from damage by reactive oxygen species.[2] Inhibition of glutathione reductase can lead to an accumulation of GSSG and increased oxidative stress, a strategy that has been explored in the development of anticancer and antiparasitic drugs.[3]

This document outlines the necessary experimental protocols and data analysis frameworks to investigate the potential of this compound as a glutathione reductase inhibitor.

Quantitative Data Presentation

Should this compound demonstrate inhibitory activity, the following table provides a structured format for presenting the key quantitative parameters.

| Parameter | Value | Experimental Conditions |

| IC50 | e.g., 50 µM | Substrate concentrations (NADPH, GSSG), enzyme concentration, buffer pH, temperature |

| Mechanism of Inhibition | e.g., Competitive, Non-competitive, Uncompetitive, Mixed | Determined by varying substrate concentrations and analyzing Lineweaver-Burk or other kinetic plots |

| Ki (Inhibition Constant) | e.g., 25 µM | Calculated from the analysis of the mechanism of inhibition |

| Reversibility | e.g., Reversible, Irreversible | Determined by dialysis or rapid dilution experiments |

Experimental Protocols

The following protocols are adapted from standard methodologies for assessing glutathione reductase activity and inhibition.[4][5][6]

Reagent Preparation

-

Assay Buffer: 100 mM Potassium Phosphate Buffer with 3.4 mM EDTA, pH 7.6 at 25°C.

-

NADPH Solution (0.8 mM): Prepare fresh in cold Assay Buffer.

-

Glutathione Disulfide (GSSG) Solution (30 mM): Prepare in deionized water.

-

Glutathione Reductase (GR) Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (e.g., Assay Buffer with 1.0% w/v Bovine Serum Albumin) to a concentration that provides a linear rate of reaction under assay conditions (e.g., 0.30 - 0.60 units/ml).

-

Test Compound Stock Solution (e.g., 10 mM this compound): Dissolve the compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions for the assay. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

Glutathione Reductase Inhibition Assay (Spectrophotometric Method)

This assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ by glutathione reductase.[5]

Procedure:

-

Set up a series of microcentrifuge tubes or a 96-well UV-transparent plate.

-

To each well/tube, add the following in order:

-

Assay Buffer

-

GSSG Solution

-

NADPH Solution

-

Test compound solution at various concentrations (or solvent control).

-

-

Pre-incubate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding the Glutathione Reductase Enzyme Solution.

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.

Data Analysis

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] * 100

-

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the concentration of the inhibitor that causes 50% inhibition (IC50).

-

-

Determine the Mechanism of Inhibition:

-

Perform the assay with varying concentrations of GSSG and a fixed concentration of NADPH in the presence of different fixed concentrations of the inhibitor.

-

Repeat the experiment with varying concentrations of NADPH and a fixed concentration of GSSG.

-

Plot the data using a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]) or other kinetic models to determine the mechanism of inhibition.

-

Visualizations

Catalytic Cycle of Glutathione Reductase

Caption: Catalytic cycle of Glutathione Reductase.

Experimental Workflow for Inhibitor Screening

Caption: Workflow for screening a potential GR inhibitor.

References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. The role of glutathione reductase and related enzymes on cellular redox homoeostasis network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential inhibition of cellular glutathione reductase activity by isocyanates generated from the antitumor prodrugs Cloretazine and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kamiyabiomedical.com [kamiyabiomedical.com]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. cellbiolabs.com [cellbiolabs.com]

In-depth Technical Guide: 3-hydroxy-N,N-dimethylbenzamide

Executive Summary

This technical guide addresses the current scientific understanding of the mechanism of action of 3-hydroxy-N,N-dimethylbenzamide. Following a comprehensive search of scientific literature and patent databases, it is concluded that detailed studies on the specific biological targets, signaling pathways, and quantitative pharmacological data for this compound are not publicly available. While the compound is utilized in medicinal chemistry as a synthetic intermediate, its intrinsic biological activity remains largely uncharacterized in peer-reviewed research. This document outlines the available information and highlights the significant gaps in the current knowledge.

Introduction

This compound is a small molecule belonging to the benzamide class of compounds. Its chemical structure suggests potential for biological activity, and it has been noted in chemical and pharmaceutical supplier catalogs. This guide aims to consolidate the existing knowledge regarding its mechanism of action to serve as a resource for researchers and drug development professionals.

Current State of Knowledge

Some commercial entity databases associate this compound with potential analgesic and anti-inflammatory properties. However, these claims are not substantiated by published experimental data or peer-reviewed studies.

Use in Chemical Synthesis

Patent literature indicates that this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Notably, it has been used in the development of inhibitors for biological targets such as:

-

TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε): These kinases are involved in innate immunity signaling pathways.

-

Aldo-keto reductase family 1 member C3 (AKR1C3): This enzyme is implicated in the metabolism of steroids and prostaglandins and is a target in some cancers.

It is crucial to understand that its role in these syntheses does not inherently describe the biological activity of this compound itself, but rather its utility as a chemical building block.

Gaps in Research

The primary challenge in defining the mechanism of action for this compound is the lack of fundamental research. To establish a clear understanding, the following areas require investigation:

-

Target Identification: High-throughput screening and affinity-based methods are needed to identify specific protein targets.

-

In Vitro and In Vivo Studies: Comprehensive pharmacological studies are necessary to characterize its biological effects on cellular and animal models.

-

Signaling Pathway Analysis: Once a target is identified, further research would be required to elucidate its impact on downstream signaling cascades.

-

Quantitative Analysis: Dose-response studies, binding assays, and enzymatic assays would be essential to quantify its potency and efficacy.

Conclusion

Currently, a detailed, in-depth technical guide on the mechanism of action of this compound cannot be constructed due to the lack of available scientific data. The scientific community has not published research that would allow for the creation of data tables, experimental protocols, or signaling pathway diagrams as requested. The compound's primary documented role is in the field of synthetic medicinal chemistry as an intermediate. Future research is required to determine if this compound possesses any intrinsic biological activity and to elucidate its potential mechanism of action. Researchers interested in this compound should consider this a novel area of investigation.

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 3-hydroxy-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-hydroxy-N,N-dimethylbenzamide in a laboratory setting. Given the limited specific data on this compound, this document amalgamates available information with established best practices for handling structurally similar benzamide derivatives. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental work.

Compound Identification and Properties

This compound is a substituted benzamide with the chemical formula C₉H₁₁NO₂. A clear understanding of its physical and chemical properties is the foundation of its safe handling.

| Property | Value |

| Molecular Weight | 165.19 g/mol [1] |

| Appearance | Solid[2] |

| Melting Point | 133 °C[2] |

| Boiling Point | 344.0 ± 25.0 °C at 760 mmHg[2] |

| Purity | ≥95%[1][3] |

| Storage Temperature | 4°C[2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard statements, which are also applicable to structurally similar compounds like 4-hydroxy-N,N-dimethylbenzamide.[2][4]

| Pictogram | GHS Classification | Hazard Statement |

| GHS07 | Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[2][4] |

| GHS07 | Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[2][4] |

| GHS07 | Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation[2][4] |

| GHS07 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[2][4] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure when handling this compound.

-

Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are essential. A face shield may be necessary for splash hazards.[6]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron must be worn to prevent skin contact.[6][7]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust is generated or ventilation is inadequate, a NIOSH-approved dust respirator should be used.[6]

-

Body Protection: Protective clothing and boots should be used as needed, depending on the scale of the operation.[6]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for laboratory safety.

-

Handling:

-

Storage:

Emergency and First-Aid Procedures

In the event of exposure, immediate action is crucial.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][8][9][10]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[5][8][9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5][8][9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[5][8][9]

Experimental Protocols

Representative Synthesis of a Benzamide Derivative

This protocol is a general method and should be adapted based on the specific requirements of the reaction.

-

Preparation and Engineering Controls:

-

Reaction Setup:

-

To a solution of the starting carboxylic acid (e.g., 3-hydroxybenzoic acid) in a suitable solvent, add a coupling agent.

-

Stir the mixture at a controlled temperature (e.g., 0 °C) to activate the carboxylic acid.[9]

-

Carefully add the amine (e.g., dimethylamine) to the reaction mixture.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at the appropriate temperature for a specified time.

-

Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC).[9]

-

-

Work-up and Purification:

-

Upon completion, quench the reaction and perform an extraction to isolate the product.

-

Wash the organic layer with appropriate aqueous solutions to remove impurities.[9]

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by recrystallization or column chromatography to obtain the final benzamide derivative.[9]

-

Potential Biological Activity and Signaling Pathways

Specific biological activities for this compound are not well-documented. However, structurally related N-hydroxybenzamides are a known class of histone deacetylase (HDAC) inhibitors.[3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, they lead to a more condensed chromatin structure, which represses gene transcription. Inhibition of HDACs can restore the expression of tumor suppressor genes, making them a target for cancer therapy.[8]

Diagrams

References

- 1. cenmed.com [cenmed.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. CN103702978A - Process for preparing 2-amino-5-cyano-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. N,N-Dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 7. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-hydroxy-N,N-dimethylbenzamide from 3-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-hydroxy-N,N-dimethylbenzamide, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary method described herein is the amidation of 3-hydroxybenzoic acid with dimethylamine, facilitated by a coupling agent. Direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt.[1] To overcome this, coupling agents are employed to activate the carboxylic acid, enabling nucleophilic attack by the amine.[1]

This protocol will focus on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These reagents are known to improve reaction efficiency and minimize side reactions.[2]

Experimental Protocols

Method 1: Amidation using EDC and HOBt

This protocol outlines the synthesis of this compound via an EDC/HOBt mediated coupling reaction.

Materials:

-

3-hydroxybenzoic acid

-

Dimethylamine (2M solution in THF or as hydrochloride salt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) (if using dimethylamine hydrochloride)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane for chromatography

Procedure:

-

Reaction Setup: To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).[2] Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

-

Amine Addition: In a separate flask, if using dimethylamine hydrochloride, neutralize it with DIPEA (1.2 eq) in anhydrous DCM. Cool the activated acid mixture to 0 °C in an ice bath. Add the dimethylamine solution (or the neutralized dimethylamine hydrochloride solution) dropwise to the activated 3-hydroxybenzoic acid solution.[2]

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 12-24 hours.[2]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as a mixture of ethyl acetate and hexane.[2]

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to yield pure this compound.[2]

Data Presentation

The following table summarizes typical quantitative data for the amidation of carboxylic acids using different coupling agents, based on literature for analogous reactions. These values can serve as a benchmark for optimizing the synthesis of this compound.

| Coupling Agent System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |

| EDC/HOBt | DCM | 0 to RT | 12-24 | 85-95 | >95 |

| HBTU/DIPEA | DMF | RT | 2-4 | 90-98 | >98 |

| DCC/HOBt | DCM/DMF | 0 to RT | 12-24 | 80-90 | >95 |

| TiCl₄/Pyridine | Pyridine | 85 | 2 | 70-90 | >95 |

Note: Yields and purity are highly dependent on the specific substrate and reaction conditions and may require optimization.

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for the synthesis of this compound.

References

Synthesis of 3-hydroxy-N,N-dimethylbenzamide: A Detailed Protocol for Researchers

Introduction

3-hydroxy-N,N-dimethylbenzamide is a valuable chemical intermediate in the development of pharmaceuticals and other fine chemicals. Its structure, featuring a hydroxyl group and a dimethylamide moiety on a benzene ring, makes it a versatile scaffold for creating more complex molecules. This document provides a detailed protocol for the synthesis of this compound, intended for researchers, scientists, and drug development professionals. The outlined procedure is a two-step synthesis involving the formation of an acyl chloride intermediate followed by amidation.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process starting from 3-hydroxybenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive 3-hydroxybenzoyl chloride using thionyl chloride. The subsequent step is the reaction of the acyl chloride with dimethylamine to form the desired N,N-dimethylbenzamide product. Careful control of the reaction conditions, particularly temperature and moisture, is crucial for achieving a good yield and purity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Equivalents | Amount |

| Step 1: Acyl Chloride Formation | ||||

| 3-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 1.0 | User-defined |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 1.5 | Calculated |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic | ~2-3 drops |

| Step 2: Amidation | ||||

| 3-Hydroxybenzoyl Chloride | C₇H₅ClO₂ | 156.57 | 1.0 (from Step 1) | Theoretical |

| Dimethylamine (40% in H₂O) | C₂H₇N | 45.08 | 2.2 | Calculated |

| Product | ||||

| This compound | C₉H₁₁NO₂ | 165.19 | - | Theoretical Yield |

Experimental Protocol

Step 1: Synthesis of 3-hydroxybenzoyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 3-hydroxybenzoic acid (1.0 eq).

-

Addition of Thionyl Chloride: Under a fume hood, add thionyl chloride (1.5 eq) to the flask.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 70-80°C for 2-3 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the dissolution of the solid 3-hydroxybenzoic acid.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, co-evaporate with an anhydrous solvent like toluene (2 x volume of the initial acid). The resulting crude 3-hydroxybenzoyl chloride is typically used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate flask equipped with a magnetic stirrer and an addition funnel, placed in an ice-water bath, add a 40% aqueous solution of dimethylamine (2.2 eq).

-

Dissolving the Acyl Chloride: Dissolve the crude 3-hydroxybenzoyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Amidation: Slowly add the solution of 3-hydroxybenzoyl chloride to the chilled dimethylamine solution via the addition funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up:

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system.

-

Visualization of the Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

Application Notes and Protocols for the Purification of 3-hydroxy-N,N-dimethylbenzamide via Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 3-hydroxy-N,N-dimethylbenzamide using silica gel column chromatography. This compound is a polar aromatic amide with applications in medicinal chemistry and materials science. Effective purification is crucial to remove unreacted starting materials and byproducts from its synthesis. This application note details the necessary materials, a step-by-step experimental protocol, and expected outcomes for isolating high-purity this compound.

Introduction

The synthesis of this compound typically involves the amidation of 3-hydroxybenzoic acid with dimethylamine or its equivalent. This reaction can result in a crude product containing unreacted starting materials, such as 3-hydroxybenzoic acid, and other process-related impurities.[1][2] Due to the polar nature of the target compound, silica gel column chromatography is an effective method for purification.[3] This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase. By carefully selecting the mobile phase, a high degree of purity can be achieved.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate purification strategy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [4] |

| Molecular Weight | 165.19 g/mol | [4] |